

# Application Note: Laboratory Scale Synthesis of N-Methyl-4-nitroaniline

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## Compound of Interest

Compound Name: *N-Methyl-4-nitroaniline*

Cat. No.: B087028

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**Introduction** **N-Methyl-4-nitroaniline** is a key organic intermediate used in the synthesis of various dyes, pharmaceuticals, and as a stabilizer for other materials.[1][2][3] It is a yellow crystalline solid with a melting point reported between 149-152°C.[1] While it has limited solubility in water, it is soluble in organic solvents like ethanol and acetone.[4] This document outlines a detailed protocol for the laboratory-scale synthesis of **N-Methyl-4-nitroaniline** via the nucleophilic aromatic substitution of 4-fluoronitrobenzene with methylamine. This method is chosen for its reliability and relatively straightforward procedure.

**Safety Precautions** **N-Methyl-4-nitroaniline** is toxic if swallowed, inhaled, or in contact with skin, and may cause damage to organs through prolonged exposure.[5][6][7] It can also cause irritation and may induce methemoglobinemia.[8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[6] All procedures should be carried out in a well-ventilated fume hood.[6]

## Materials and Methods

**Reagents and Equipment** The following table summarizes the chemical properties and amounts required for the synthesis.

Compound	Formula	Molar Mass (g/mol)	Amount	Moles	Notes
4-Fluoronitrobenzene	C <sub>6</sub> H <sub>4</sub> FNO <sub>2</sub>	141.10	5.64 g (4.5 mL)	0.04	Lachrymatory, handle with care
Methylamine (40% in H <sub>2</sub> O)	CH <sub>5</sub> N	31.06	4.66 g (5.2 mL)	0.06	Corrosive, strong odor
Ethanol (95%)	C <sub>2</sub> H <sub>5</sub> OH	46.07	50 mL	-	Flammable
Water (Distilled)	H <sub>2</sub> O	18.02	As needed	-	
Hydrochloric Acid (conc.)	HCl	36.46	As needed	-	Corrosive

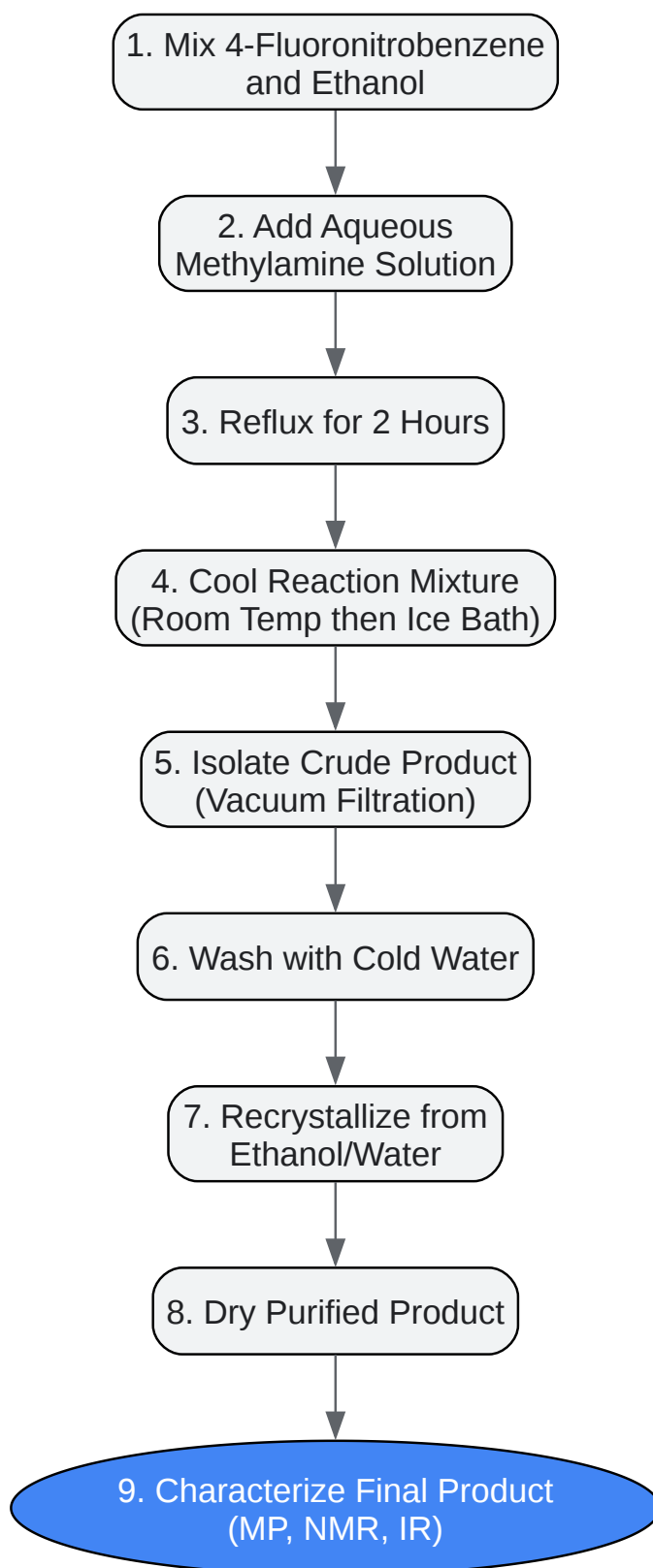
**Experimental Protocol** The synthesis of **N-Methyl-4-nitroaniline** is performed through a nucleophilic aromatic substitution reaction.

- **Reaction Setup:** In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-fluoronitrobenzene (5.64 g, 0.04 mol) and ethanol (50 mL).
- **Addition of Methylamine:** While stirring, slowly add the 40% aqueous methylamine solution (4.66 g, 0.06 mol) to the flask.
- **Reflux:** Heat the reaction mixture to reflux using a heating mantle. Continue refluxing for 2 hours. The solution will typically turn a deep red or orange color.
- **Cooling and Precipitation:** After the reflux period, remove the heat source and allow the flask to cool to room temperature. Then, cool the flask further in an ice bath to facilitate the precipitation of the product.
- **Isolation:** Collect the precipitated yellow solid by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the collected crystals with a small amount of cold water to remove any unreacted methylamine and other water-soluble impurities.

- **Purification (Recrystallization):** Transfer the crude product to a beaker and recrystallize from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol. If any insoluble impurities remain, filter the hot solution. Add hot water dropwise until the solution becomes cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
- **Drying:** Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry them in a desiccator or a vacuum oven at a low temperature.
- **Characterization:** Determine the melting point of the dried product and, if available, characterize using techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopy to confirm its identity and purity. The expected melting point is in the range of 149-152°C.[\[1\]](#)

## Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of **N-Methyl-4-nitroaniline**.



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Caption: Workflow for the synthesis of **N-Methyl-4-nitroaniline**.

## Expected Results

The reaction should yield **N-Methyl-4-nitroaniline** as a brownish-yellow crystalline powder.<sup>[1]</sup>

The theoretical yield can be calculated based on the limiting reactant, which is 4-fluoronitrobenzene. A typical yield for this reaction is in the range of 80-90%. The final product should have a melting point consistent with literature values (149-152°C).<sup>[1]</sup>

Property	Value	Reference
Appearance	Brownish-yellow crystalline powder	[1]
Molecular Weight	152.15 g/mol	[5][6]
Melting Point	149-152 °C	[1]
Solubility	Insoluble in water; Soluble in ethanol, acetone	[4]

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